rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans
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Overview
Description
The compound rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans is an interesting chemical entity due to its complex structure and diverse reactivity. It possesses a unique combination of functional groups including a bromine atom, a trifluoromethyl group, and an amine moiety, making it a valuable compound in organic synthesis and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans typically involves multi-step synthetic procedures
The key intermediate, often a brominated indene derivative, undergoes subsequent amination under controlled conditions to introduce the amine functionality.
Industrial Production Methods:
Reaction conditions such as temperature, solvents, and catalysts are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to various derivatives.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives or reduced to form primary amines.
Common Reagents and Conditions:
Substitution reactions often employ nucleophiles like sodium azide, amines, or thiols.
Oxidation reactions might use agents like potassium permanganate or hydrogen peroxide.
Reduction reactions could involve catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H₂).
Major Products:
Substitution reactions yield a variety of substituted derivatives, which can be further functionalized.
Oxidation and reduction reactions lead to the formation of nitroso/nitro compounds or primary amines, respectively.
Scientific Research Applications
Chemistry:
The compound serves as a building block in the synthesis of complex organic molecules.
Biology:
Potential use in biological studies to investigate the interaction of trifluoromethyl and bromine groups with biological systems.
Medicine:
Investigated for pharmaceutical applications due to its potential activity against certain biological targets.
Industry:
Used in the development of materials with specific chemical properties.
Mechanism of Action
The compound's mechanism of action involves interactions at the molecular level, where the trifluoromethyl and bromine groups can participate in electron-withdrawing effects, influencing reactivity and binding affinities.
The amine group can form hydrogen bonds or ionic interactions with molecular targets, affecting biochemical pathways.
Comparison with Similar Compounds
5-chloro-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride
5-fluoro-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride
5-bromo-2-(difluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride
Understanding the nuances of rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans not only broadens our knowledge of complex organic compounds but also opens new avenues in scientific research and industrial applications.
Properties
CAS No. |
2740591-71-1 |
---|---|
Molecular Formula |
C10H10BrClF3N |
Molecular Weight |
316.5 |
Purity |
95 |
Origin of Product |
United States |
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